

An In-depth Technical Guide to tert-Butyl Azidoformate

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Compound of Interest

Compound Name: *tert-Butyl azidoformate*

Cat. No.: *B086581*

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of **tert-butyl azidoformate**. All quantitative data is summarized in tables, and detailed experimental protocols are provided.

Core Physicochemical Properties

tert-Butyl azidoformate, also known as tert-butoxycarbonyl azide (Boc-azide), is a crucial reagent in organic synthesis, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₅ H ₉ N ₃ O ₂	[1][2]
Molar Mass	143.144 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[3][4]
Boiling Point	57-61 °C @ 40 mmHg73-74 °C @ 70 mmHg	[3][4][5]
Refractive Index (n ²⁴ /D)	1.4224–1.4230	[3][4]
Density	~1.317 g/cm ³ (rough estimate)	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **tert-butyl azidoformate**.

Table 2: Spectroscopic Data

Spectrum	Wavenumber/Chemical Shift	Assignment	Source
Infrared (IR) in CCl ₄	2170, 2120 cm ⁻¹	Azide (N ₃) stretch	[3]
1760, 1735 cm ⁻¹	Carbonyl (C=O) stretch	[3]	
Proton NMR (¹ H NMR) in CCl ₄	δ 1.51 (singlet, 9H)	(CH ₃) ₃ C	[3]
Mass Spectrum (m/e)	115, 100, 59, 57, 56, 44, 43, 41, 39, 29, 28, 27	Fragmentation pattern	[3]

Safety, Handling, and Stability

Extreme Caution is Advised. **tert-Butyl azidoformate** is a thermally unstable and shock-sensitive compound with a TNT equivalence of 45%[\[3\]](#).

- **Explosion Hazard:** It is potentially explosive and should be handled with extreme care. Distillation must be conducted behind a safety shield using a water bath for heating to prevent overheating of the residue[3][4]. An explosion has been reported in a receiving flask during distillation[4].
- **Toxicity:** Inhalation of the vapor can lead to painful headaches and giddiness[4]. All handling should be performed in a well-ventilated fume hood[4].
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat[2].
- **Storage:** Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition[2].
- **Stability:** The compound may develop a light yellow color upon standing for several weeks, though this does not appear to affect its reactivity[4]. Some researchers prefer to use the crude material without distillation to avoid potential hazards[4].
- **Alternatives:** Due to its hazardous nature, less-hazardous reagents are available for tert-butoxycarbonylation reactions, such as di-tert-butyl dicarbonate (Boc₂O) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)[3].

Experimental Protocols: Synthesis

Two common methods for the laboratory-scale synthesis of **tert-butyl azidoformate** are detailed below.

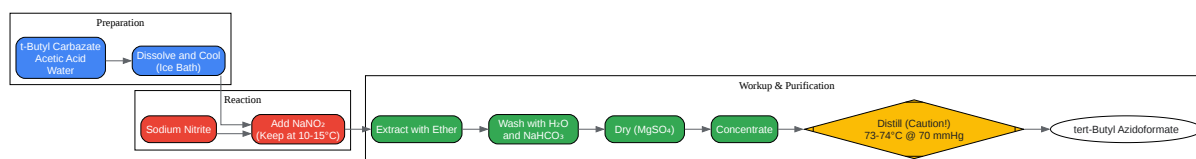
Protocol 1: From tert-Butyl Carbazate

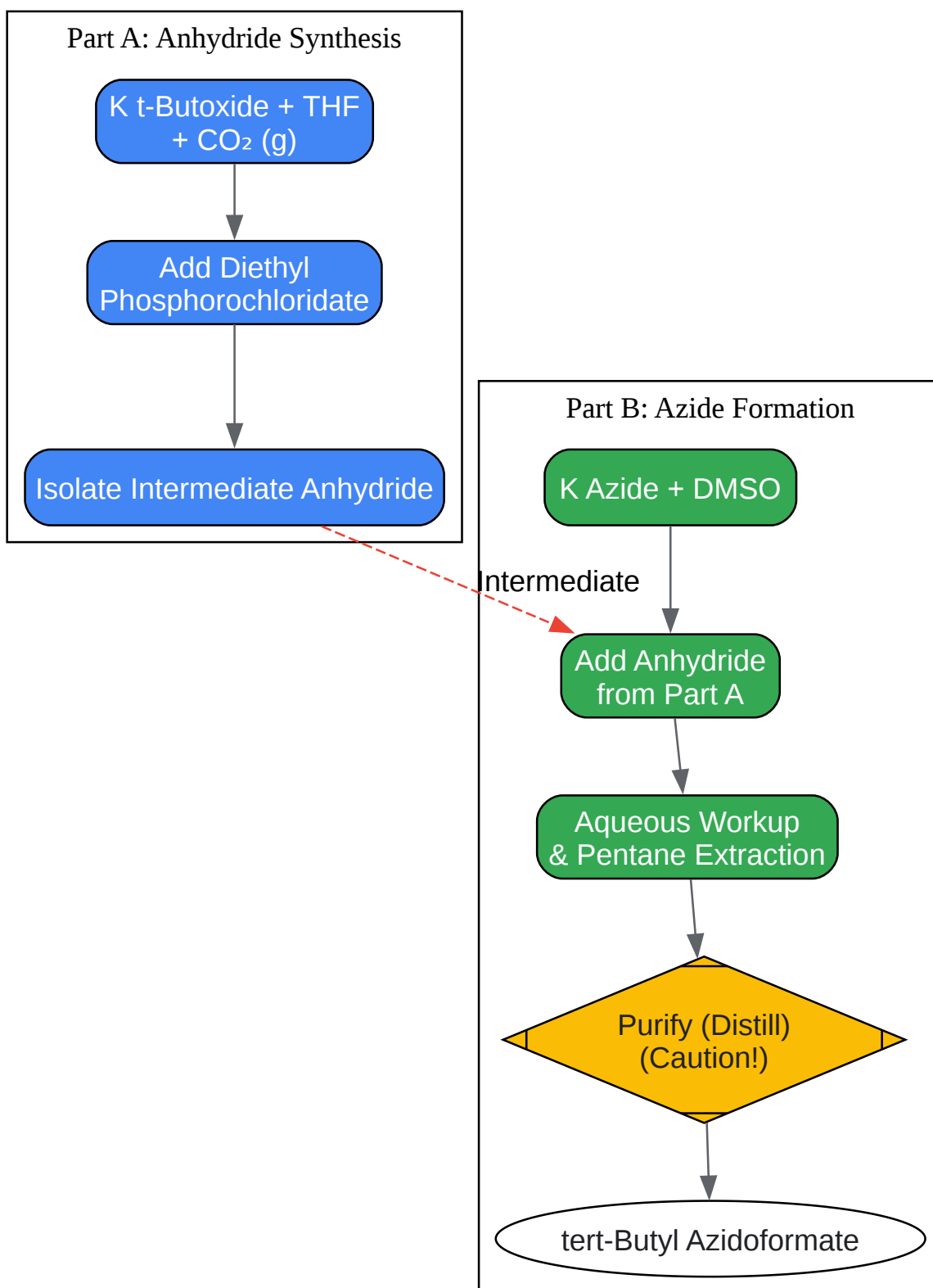
This procedure is a widely used and convenient method for preparing **tert-butyl azidoformate**[4][5].

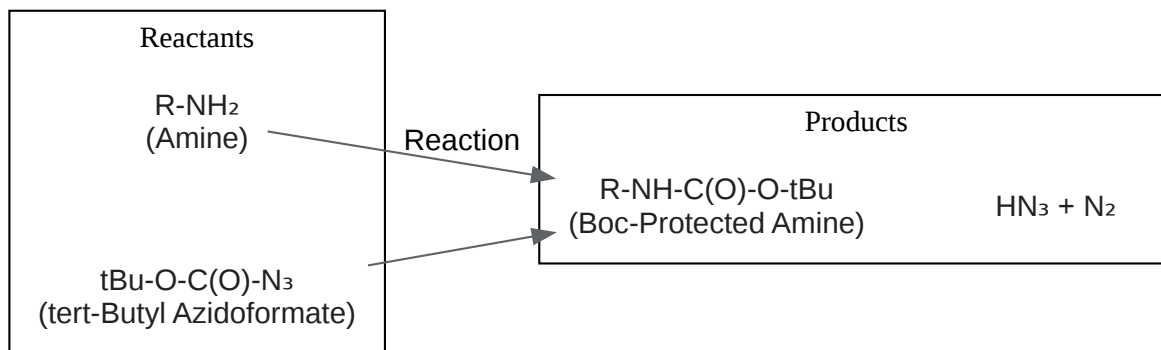
Methodology:

- **Dissolution:** In a 1-liter round-bottomed flask equipped with a mechanical stirrer, dissolve 82 g (0.62 mole) of tert-butyl carbazate in a mixture of 72 g of glacial acetic acid and 100 ml of water[4].

- Reaction: Cool the solution in an ice bath. Over 40-50 minutes, add 47.0 g (0.68 mole) of solid sodium nitrite while maintaining the temperature between 10–15 °C[4].
- Quenching and Extraction: Allow the mixture to stand in the ice bath for 30 minutes. Add 100 ml of water. The product will separate as an oil. Extract the oil into four 40-ml portions of ether[4].
- Washing: Combine the ether extracts and wash them twice with 50-ml portions of water, followed by 40-ml portions of 1M sodium bicarbonate solution until the solution is no longer acidic[4].
- Drying and Concentration: Dry the ether solution over magnesium sulfate. Remove the ether by distillation using a water bath at 40–45 °C under water aspirator pressure (140–150 mmHg)[4].
- Purification (Optional - Use Caution): The crude product can be distilled under reduced pressure. Using a Claisen flask and a water bath at 90–95 °C, collect the fraction boiling at 73–74 °C (70 mmHg)[4][5]. This step must be performed behind a safety shield[4].







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